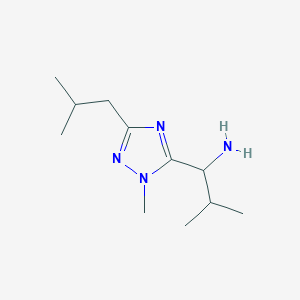![molecular formula C19H15Cl2N3OS B13483141 4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamidehydrochloride](/img/structure/B13483141.png)
4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamidehydrochloride is a complex organic compound that features a unique combination of heterocyclic structures, including imidazo[1,2-a]pyridine and thiophene. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamidehydrochloride typically involves multi-step reactions. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives under neutral or weakly basic conditions at elevated temperatures . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound may utilize solid support catalysts such as Al2O3 to enhance the efficiency and yield of the reactions . The use of environmentally benign organoboron reagents in Suzuki–Miyaura coupling also makes the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: Halogenation and other substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamidehydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamidehydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Imidazo[1,2-a]pyridine Derivatives: Compounds such as zolpidem and alpidem, which contain imidazo[1,2-a]pyridine rings, are known for their sedative and anxiolytic effects.
Uniqueness
4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamidehydrochloride is unique due to its combination of both thiophene and imidazo[1,2-a]pyridine rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H15Cl2N3OS |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
4-chloro-N-(6-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C19H14ClN3OS.ClH/c1-12-4-9-16-21-17(15-3-2-10-25-15)18(23(16)11-12)22-19(24)13-5-7-14(20)8-6-13;/h2-11H,1H3,(H,22,24);1H |
InChI Key |
PZDFFTDSIZYLIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)


![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)

![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)





![Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate](/img/structure/B13483117.png)
![1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride](/img/structure/B13483118.png)

